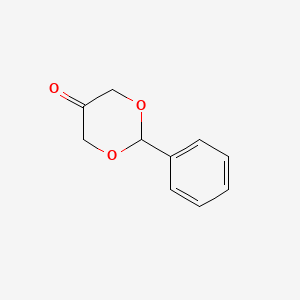

2-Phenyl-1,3-dioxan-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

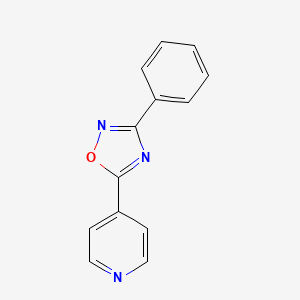

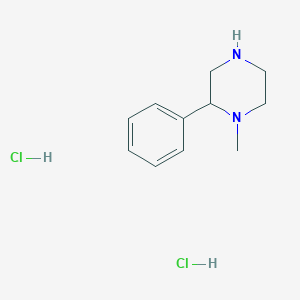

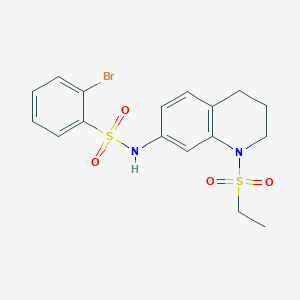

2-Phenyl-1,3-dioxan-5-one is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 and is solid at room temperature . The compound is also known by its IUPAC name, 2-phenyl-1,3-dioxan-5-one .

Synthesis Analysis

The synthesis of 2-Phenyl-1,3-dioxan-5-one can be achieved through the oxidation of a cis-trans mixture of 2-phenyl-1,3-dioxan-5-ol with ruthenium tetraoxide . Another method involves the condensation of glycerol with benzaldehyde, catalyzed by p-toluenesulfonic acid .Molecular Structure Analysis

The InChI code for 2-Phenyl-1,3-dioxan-5-one is 1S/C10H10O3/c11-9-6-12-10 (13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 . This indicates the presence of a phenyl group attached to the 1,3-dioxan-5-one ring.Chemical Reactions Analysis

2-Phenyl-1,3-dioxan-5-one has been observed to undergo dimerization in carbon tetrachloride solution at room temperature . It can also participate in Claisen-Schmidt reactions .Physical And Chemical Properties Analysis

2-Phenyl-1,3-dioxan-5-one has a boiling point of 318.7±42.0 C at 760 mmHg and a melting point of 69-71 C . It is recommended to be stored at room temperature .Scientific Research Applications

Synthesis of Carbonate Monomers

2-Phenyl-1,3-dioxan-5-one can be used as a starting material in the synthesis of 5-benzyloxy1,3-dioxan-2-one, which is a carbonate of glycerol monomer. This compound is significant in the production of polymers through ring-opening polymerization processes .

Polymer Synthesis

The compound undergoes ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2), which is a catalyst used in the synthesis of polymers .

Green Chemistry

In the field of green chemistry, 2-Phenyl-1,3-dioxan-5-one is an intermediate in the production of dihydroxyacetone and 1,2-propanediol, which are compounds of great commercial value. It is produced through glycerol acetalization with benzaldehyde .

Oxidation Reactions

This compound is also involved in oxidation reactions where it is converted into PDO (2-phenyl-1,3-dioxan-5-One). The reaction takes place at low temperatures using specific catalysts and co-catalysts, highlighting its role in complex chemical processes .

Diastereoselectivity in Organic Reactions

2-Phenyl-1,3-dioxan-5-one plays a role in the study of diastereoselectivity in organic reactions. It is used to understand interactions that destabilize certain transition states due to the electronegative character of oxygen .

Pharmaceutical Testing

Due to its defined structure and properties, 2-Phenyl-1,3-dioxan-5-one is used in pharmaceutical testing as a reference standard to ensure accurate results in various analyses .

Synthesis and Deprotonation Studies

It serves as a subject for synthesis and deprotonation studies due to its nature as an acetal and ketal protected form of key building blocks in nature .

Mechanism of Action

Target of Action

2-Phenyl-1,3-dioxan-5-one is a synthetic compound that is primarily used as a starting material in the synthesis of other compounds . Its primary targets are the molecules it reacts with in these synthesis reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For example, it can undergo ring-opening polymerization with ε-caprolactone in the presence of tin (II) 2-ethylhexanoate (Sn (oct) 2) . It can also dimerize in carbon tetrachloride solution at room temperature .

Biochemical Pathways

2-Phenyl-1,3-dioxan-5-one is involved in the synthesis of cyclic acetals such as 2-phenyl-1,3-dioxan-5-ol or 2-phenyl-1,3-dioxolane-4-methanol . These are important reaction intermediates in the production of dihydroxyacetone and 1,2-propanediol .

Pharmacokinetics

Its physical properties such as its boiling point (3187±420 C at 760 mmHg) and melting point (69-71 C) suggest that it is likely to have low bioavailability .

Result of Action

The primary result of the action of 2-Phenyl-1,3-dioxan-5-one is the formation of other compounds through chemical reactions. For example, it can be used to synthesize 5-benzyloxy1,3-dioxan-2-one, a carbonate of glycerol monomer .

Action Environment

The action of 2-Phenyl-1,3-dioxan-5-one is influenced by environmental factors such as temperature and the presence of other chemicals. For example, its dimerization occurs at room temperature in carbon tetrachloride solution . Its reaction with glycerol and benzaldehyde to produce cyclic acetals is influenced by the concentration of benzaldehyde, the temperature, and the presence of an acidic resin catalyst .

Safety and Hazards

Future Directions

While specific future directions for 2-Phenyl-1,3-dioxan-5-one are not mentioned in the search results, its potential uses in the synthesis of other compounds and participation in various chemical reactions suggest that it could have applications in the development of new synthetic methods and materials .

properties

IUPAC Name |

2-phenyl-1,3-dioxan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDCQVDEHZTFHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1,3-dioxan-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2960553.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2960560.png)

![2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2960561.png)

![ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2960562.png)